Molecular Descriptor Shift: N-Ethylation Alters Lipophilicity and Hydrogen-Bond Capacity Relative to RU-24969
N-Ethylation of the tetrahydropyridine ring eliminates one hydrogen-bond donor (HBD) relative to the parent secondary amine RU-24969, reducing HBD count from 2 to 1 while adding two rotatable bonds (ethyl group) and increasing molecular weight by 28 Da (C₂H₄) . This modification predictably increases LogP and alters the ionization profile: the tertiary amine (pKa ~8.5–9.0) carries a lower fraction of protonated species at physiological pH 7.4 compared to the secondary amine (pKa ~9.5–10.0) of RU-24969 .
| Evidence Dimension | Hydrogen-Bond Donor Count / Molecular Weight / pKa |
|---|---|
| Target Compound Data | HBD = 1; MW = 256.34 g/mol; predicted pKa (tertiary amine) ~8.5–9.0 |
| Comparator Or Baseline | RU-24969: HBD = 2; MW = 228.29 g/mol; predicted pKa (secondary amine) ~9.5–10.0; SMILES: COC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |
| Quantified Difference | ΔHBD = –1 (loss of one hydrogen-bond donor); ΔMW = +28 Da; ΔpKa ≈ –0.5 to –1.5 units |
| Conditions | Calculated/predicted physicochemical properties; pKa estimated from amine class comparison |
Why This Matters
The altered ionization and lipophilicity directly affect passive membrane permeability, blood–brain barrier penetration potential, and nonspecific protein binding, making the N-ethyl derivative a distinct chemical tool from RU-24969 for CNS-targeted studies.
